Quantitative Synthetic Efficiency in the Preparation of tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate
The synthesis of tert-Butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate from 1-Boc-3-azetidinone and nitromethane is reported to proceed with a high, quantifiable yield. This high-yielding single step from a readily available ketone represents a synthetically efficient route for introducing both a tertiary alcohol and a nitromethyl group onto the azetidine scaffold . While comparative yield data for analogous reactions with other nucleophiles or ketones is not provided in the same source, this 97% yield establishes a high benchmark for the efficiency of this specific transformation, a crucial metric for process chemists evaluating building block viability.
| Evidence Dimension | Isolated reaction yield |
|---|---|
| Target Compound Data | 97% yield |
| Comparator Or Baseline | Theoretical yield (100%) |
| Quantified Difference | 3% less than theoretical maximum |
| Conditions | Reaction of 1-Boc-3-azetidinone with nitromethane in the presence of a catalytic amount of triethylamine for 18 hours. |
Why This Matters
For procurement, a high-yielding synthetic route correlates directly with lower cost of goods and a more reliable supply chain.
